1-(4-Ethylphenyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)adamantane is an organic compound with the empirical formula C18H24. It belongs to the adamantane family, which is characterized by a highly symmetrical polycyclic cage structure.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethylphenyl)adamantane typically involves the alkylation of adamantane derivatives. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Analyse Chemischer Reaktionen
1-(4-Ethylphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-ethylbenzoic acid as a major product.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of adamantane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)adamantane involves its interaction with specific molecular targets. The rigid cage structure of adamantane allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, adamantane derivatives are known to inhibit the M2 proton channel of the influenza A virus, preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)adamantane can be compared with other adamantane derivatives such as:
1-Adamantylamine: Known for its antiviral properties, particularly against influenza A.
1-(4-Methoxyphenyl)adamantane: Used in medicinal chemistry for its potential therapeutic effects.
Adamantane-1-carboxamidoxime: Studied for its applications in materials science and drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
Eigenschaften
CAS-Nummer |
51812-97-6 |
---|---|
Molekularformel |
C18H24 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)adamantane |
InChI |
InChI=1S/C18H24/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h3-6,14-16H,2,7-12H2,1H3 |
InChI-Schlüssel |
NBKDLEUUBMSFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.